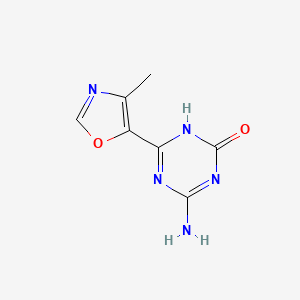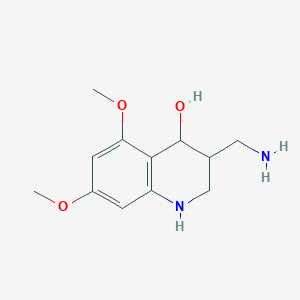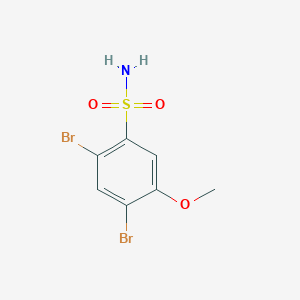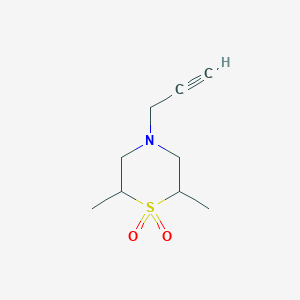
(1-Bromobutan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromobutan-2-yl)cyclopropane is an organic compound with the molecular formula C7H13Br. It features a cyclopropane ring substituted with a bromobutan-2-yl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes using brominated reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide is reacted with an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromobutan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form alcohols or ethers.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Cycloaddition: Transition metal catalysts such as palladium or nickel, often under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Alcohols, ethers, or other substituted cyclopropane derivatives.
Cycloaddition: Polycyclic or bridged-ring compounds.
Reduction: Cyclopropane derivatives without the bromine atom.
Applications De Recherche Scientifique
(1-Bromobutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1-Bromobutan-2-yl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as carbocations, carbanions, or radicals . These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Bromocyclopropane: Similar to (1-Bromobutan-2-yl)cyclopropane but without the butyl group, used in Grignard reactions.
Cyclopropylmethyl Bromide: Another brominated cyclopropane derivative, used in organic synthesis and as an intermediate in pharmaceutical production.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
1-bromobutan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3 |
Clé InChI |
NMUIWBDDBKXKDN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



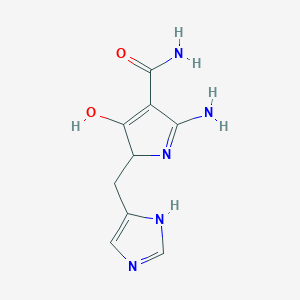
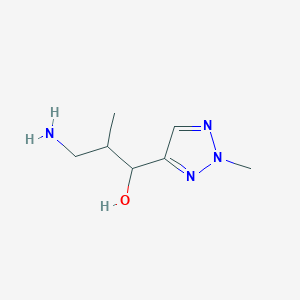

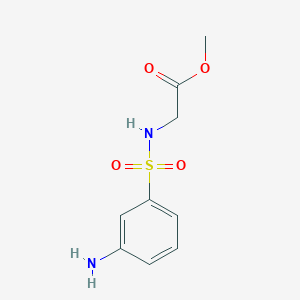
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
